(Carboxycyclopentadienyl)cyclopentadienyliron

Übersicht

Beschreibung

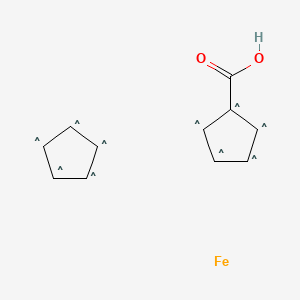

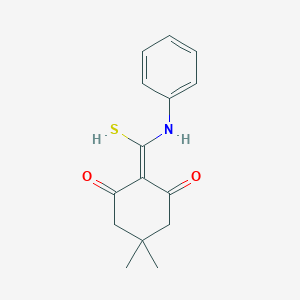

Ferrocenecarboxylic acid, also known as (Carboxycyclopentadienyl)cyclopentadienyliron, Carboxyferrocene, Carboxylferrocene, Cyclopentadienecarboxylic acid, and Ferrocenoic acid, is a compound with the empirical formula C11H10FeO2 . It has a molecular weight of 230.04 .

Synthesis Analysis

While specific synthesis methods for (Carboxycyclopentadienyl)cyclopentadienyliron were not found in the search results, it is known that this compound is used to esterify complex mixtures of phenols and alcohols for analysis by GCMS .Molecular Structure Analysis

The molecular structure of (Carboxycyclopentadienyl)cyclopentadienyliron is represented by the SMILES string [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.OC (=O) [C]2 [CH] [CH] [CH] [CH]2 . The InChI key for this compound is VUJLGCHOGQEAED-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of (Carboxycyclopentadienyl)cyclopentadienyliron include a melting point of 210°C (dec.) (lit.) . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Ligand Reactions : Cyclopentadienyliron complexes have been used to facilitate regiospecific addition reactions, as demonstrated by the addition of cyanide ions to arenes containing electron-withdrawing substituents, yielding CpFe complexes of cyanocyclohexadienyl systems (Sutherland, Chowdhury, Piíorko, & Lee, 1987). Additionally, these complexes have been utilized as catalysts in redox-neutral propargylic C-H functionalization, coupling alkynes or alkenes with aldehydes to yield homopropargylic and homoallylic alcohols (Wang, Durham, & Wang, 2020).

Photochemistry and Spectroscopy : The photodissociation of cyclopentadienyliron(II) arene cations has been studied using time-resolved laser spectroscopy, revealing reactive intermediates and their roles in ligand-exchange reactions (Chrisope, Park, & Schuster, 1989).

Polymer Chemistry : Hyperbranched polymers containing cyclopentadienyliron moieties have been developed, with investigations into their properties using NMR, viscometry, DSC, and TGA. These studies shed light on the thermal behavior and structural characteristics of such polymers (Abd-El-Aziz, Carruthers, Aguiar, & Kroeker, 2005).

Synthetic Chemistry : Functionalized alkali metal cyclopentadienides bearing various organic groups have been synthesized, with applications in preparing peptide-substituted Cp anions and other derivatives. These compounds form extended oligomeric structures that utilize functional groups in constructing supramolecular complex frameworks (Erker, Kehr, & Fröhlich, 2008).

Bioconjugation : Understanding the mechanism of amide formation by carbodiimide in aqueous media has implications for bioconjugation processes. Studies have utilized cyclopentadienyl complexes to investigate this mechanism, offering insights into the reactivity and stability of such compounds in biological contexts (Nakajima & Ikada, 1995).

Transition Metal Chemistry : Research into arene coordinated to cyclopentadienyliron cations has revealed their applications in organic and polymer synthesis. The electrophilicity of coordinated arenes enables reactions with various nucleophiles, with significant implications for synthetic methodologies (Abd-El-Aziz & Bernardin, 2000).

Eigenschaften

InChI |

InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJLGCHOGQEAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)O.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Carboxycyclopentadienyl)cyclopentadienyliron | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7789170.png)

![9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7789234.png)

![4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B7789239.png)